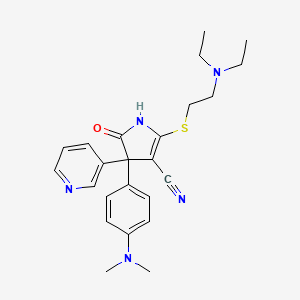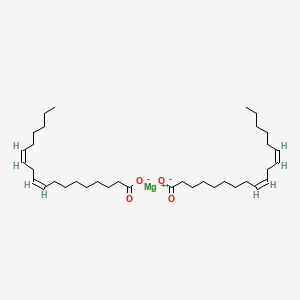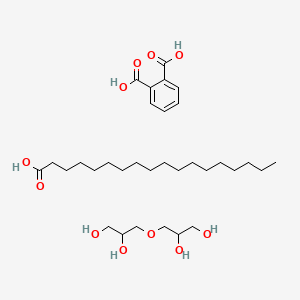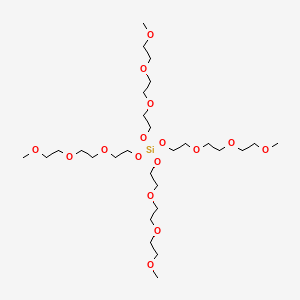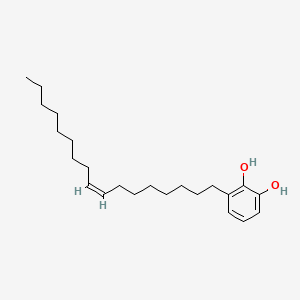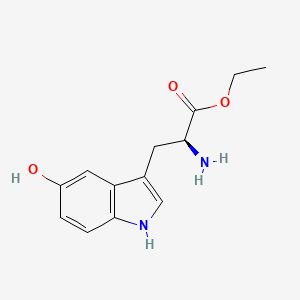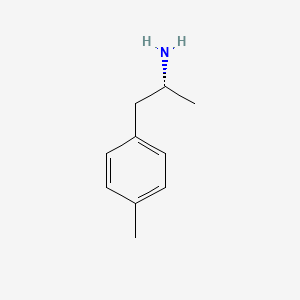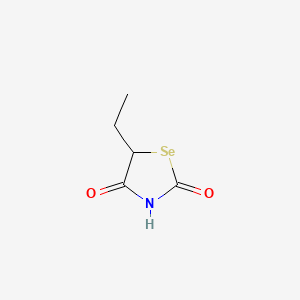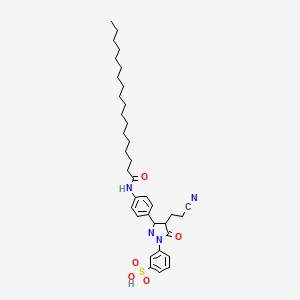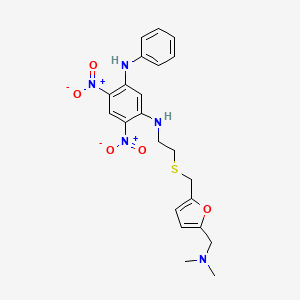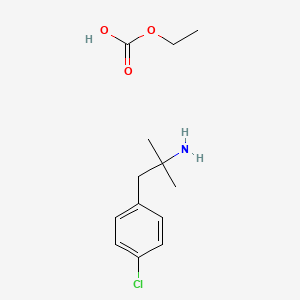
Einecs 275-860-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 275-860-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 275-860-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high-quality standards.
Chemical Reactions Analysis
Types of Reactions: Einecs 275-860-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.
Scientific Research Applications
Einecs 275-860-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 275-860-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Einecs 275-860-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in various research and industrial contexts .
Properties
CAS No. |
71701-04-7 |
|---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine;ethyl hydrogen carbonate |
InChI |
InChI=1S/C10H14ClN.C3H6O3/c1-10(2,12)7-8-3-5-9(11)6-4-8;1-2-6-3(4)5/h3-6H,7,12H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
WJOZSEJBNHCSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)O.CC(C)(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


